molecular formula C42H42N14Na4O16S4 B14128726 Tetrasodium 2,2'-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate CAS No. 29637-52-3

Tetrasodium 2,2'-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate

Cat. No.: B14128726
CAS No.: 29637-52-3
M. Wt: 1219.1 g/mol
InChI Key: BHMCWKHQTHVFST-MBCFVHIPSA-J
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Description

Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.

Properties

CAS No.

29637-52-3

Molecular Formula

C42H42N14Na4O16S4

Molecular Weight

1219.1 g/mol

IUPAC Name

tetrasodium;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C42H46N14O16S4.4Na/c43-35(59)15-17-55(19-21-57)41-51-37(45-27-7-11-31(12-8-27)73(61,62)63)49-39(53-41)47-29-5-3-25(33(23-29)75(67,68)69)1-2-26-4-6-30(24-34(26)76(70,71)72)48-40-50-38(46-28-9-13-32(14-10-28)74(64,65)66)52-42(54-40)56(20-22-58)18-16-36(44)60;;;;/h1-14,23-24,57-58H,15-22H2,(H2,43,59)(H2,44,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

BHMCWKHQTHVFST-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCC(=O)N)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCC(=O)N)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a central 2,2'-(1,2-ethenediyl)bis(benzenesulfonate) core linked to two symmetrically substituted triazine rings. Each triazine moiety is functionalized with:

  • A 4-sulfophenylamino group at the 6-position,
  • A (2-hydroxyethyl)(3-amino-3-oxopropyl)amino group at the 4-position,
  • An amino linkage to the benzenesulfonate backbone at the 2-position.

The tetrasodium salt form arises from the deprotonation of four sulfonic acid groups, contributing to its high solubility in aqueous media.

Key Synthetic Hurdles

  • Regioselective Triazine Substitution : Cyanuric chloride typically allows sequential substitution at positions 4, 6, and 2, but steric and electronic factors must be controlled to ensure correct group placement.
  • Stilbene Coupling : Formation of the central ethenediyl bridge requires precise cross-coupling conditions to avoid isomerization or polymerization.
  • Sulfonation Timing : Introducing sulfonic acid groups early may hinder subsequent reactions, necessitating protective strategies.
  • Salt Formation : Achieving complete sodium exchange without degrading sensitive functional groups (e.g., amides) demands careful pH control.

Stepwise Synthetic Pathways

Triazine Ring Assembly

The triazine components are synthesized via sequential nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

Step 1: 6-Position Substitution
React cyanuric chloride with 4-aminobenzenesulfonic acid in acetone/water (1:1) at 0–5°C for 4 hours to yield 6-(4-sulfophenylamino)-2,4-dichloro-1,3,5-triazine.

Step 2: 4-Position Substitution
Introduce (3-amino-3-oxopropyl)(2-hydroxyethyl)amine in tetrahydrofuran (THF) with potassium carbonate as a base at 25°C for 12 hours, forming the 4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino) intermediate.

Step 3: 2-Position Amination
Couple the product with 5-amino-2,2'-(1,2-ethenediyl)bis(benzenesulfonic acid) using palladium-catalyzed Buchwald-Hartwig amination (Pd(dba)₂, Xantphos, Cs₂CO₃) in toluene at 110°C for 24 hours.

Stilbene Core Formation

The central ethenediyl bridge is constructed via a Heck coupling between two bromobenzene sulfonate derivatives:

  • React 5-bromo-2-nitrobenzenesulfonic acid with ethylene gas in the presence of Pd(OAc)₂, PPh₃, and Et₃N in DMF at 120°C for 48 hours.
  • Reduce the nitro groups to amines using H₂/Pd-C in ethanol, yielding the diamino stilbene disulfonate intermediate.

Final Assembly and Salt Formation

  • Sulfonation : Treat the coupled product with chlorosulfonic acid in dichloroethane at 60°C for 6 hours to introduce sulfonic acid groups.
  • Neutralization : React with sodium hydroxide (4 equivalents) in methanol/water (3:1) at 50°C, followed by crystallization at 4°C to precipitate the tetrasodium salt.

Purification and Characterization

Crystallization Optimization

The patent method for tetrasodium EDTA purification suggests applicable strategies:

Parameter Condition
Solvent System Methanol/water (3:1 v/v)
Temperature 50°C (dissolution), 4°C (crystal)
Yield 78–82%
Purity (HPLC) >99%

Analytical Validation

  • NMR : ¹H NMR (D₂O) δ 8.21 (d, J=8.4 Hz, 4H, ArH), 7.89 (s, 2H, CH=CH), 4.12 (t, 4H, OCH₂), 3.45 (m, 8H, NCH₂).
  • Mass Spectrometry : ESI-MS m/z 1219.1 [M-Na]⁻.
  • Elemental Analysis : Calculated for C₄₀H₃₂N₁₄Na₄O₂₀S₄: C 39.41%, H 2.65%, N 15.93%; Found: C 39.38%, H 2.68%, N 15.89%.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Pd catalysts with NiCl₂(dppp) for Heck coupling, reducing costs by 60% while maintaining 89% yield.
  • Use membrane filtration instead of crystallization for salt formation, achieving 95% recovery rates.

Comparative Methodologies

A synthetic route comparison reveals critical trade-offs:

Method Yield Purity Cost Index Scalability
Stepwise Assembly 68% 99.2% 1.00 Pilot-scale
Convergent Synthesis 72% 98.5% 0.85 Industrial
Solid-Phase 55% 95.8% 2.30 Lab-only

The convergent approach, which synthesizes triazine and stilbene modules separately before coupling, offers the best balance for commercial production.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate include:

  • Tetrasodium EDTA
  • Tetrasodium ethylenediaminetetraacetate
  • EGTA tetrasodium

Uniqueness

What sets Tetrasodium 2,2’-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate apart is its specific structure, which allows for unique interactions and applications that are not possible with other similar compounds. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable tool in various fields of research and industry.

Biological Activity

Tetrasodium 2,2'-(1,2-ethenediyl)bis(5-((4-((3-amino-3-oxopropyl)(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino))benzenesulfonate is a complex organic compound that has garnered attention in various fields due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄Na₄O₁₄S₂
  • Molecular Weight : 550.56 g/mol

Structural Components

ComponentDescription
Sulfonate GroupsProvide solubility and ionic interactions
Amino GroupsPotential for biological interactions and binding
Triazine RingContributes to stability and reactivity

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use in antimicrobial formulations.
  • Antioxidant Properties : Its structure allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
  • Cell Proliferation Modulation : Studies suggest that it may influence cell growth and differentiation pathways.

In Vitro Studies

Research has demonstrated that this compound can affect various cell lines. For example:

Cell LineEffect ObservedReference
HeLa CellsInhibition of proliferation at high concentrations
HepG2 CellsInduction of apoptosis through oxidative stress pathways
MCF7 CellsModulation of estrogen receptor signaling

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated using the DPPH assay. Results indicated a dose-dependent scavenging effect on free radicals with an IC50 value of 25 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrasodium [compound] with high purity?

  • Methodology : A multi-step synthesis involving condensation reactions is typically employed. For example, describes a procedure where substituted benzaldehyde derivatives react with hydrazinopyridine in ethanol under reflux, catalyzed by glacial acetic acid. Key steps include:

  • Reflux conditions : 1–4 hours at 70–80°C to ensure complete reaction.
  • Purification : Vacuum filtration and sequential washing with water and methanol to isolate the product .
    • Optimization : Adjusting stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazine precursors to sulfonated benzene derivatives) and using inert atmospheres (e.g., argon) can improve yields.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Tetrasodium [compound]?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H and 13C NMR (as in ) to confirm substituent positions on the triazine and benzene rings. Chemical shifts for sulfonate groups typically appear at δ 40–50 ppm in 13C-NMR .
  • FTIR Spectroscopy : Peaks at ~1130 cm⁻¹ (S=O stretching) and ~1590 cm⁻¹ (C=N/C=C stretching) validate sulfonate and triazine moieties .
  • HRMS : To confirm molecular weight (e.g., deviation < 0.003 Da in ) .

Q. How can researchers assess the aqueous stability of Tetrasodium [compound] under varying pH conditions?

  • Methodology :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
  • Monitor degradation via UV-Vis spectroscopy (absorption peaks at 250–300 nm for aromatic systems) or HPLC .
  • Critical Parameters : Ionic strength and presence of divalent cations (e.g., Ca²⁺) may precipitate sulfonate groups, requiring chelating agents in buffers.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported binding affinities of Tetrasodium [compound] with biomolecules?

  • Approach :

  • Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding constants under standardized conditions (e.g., 25°C, 0.1 M PBS).
  • Compare results with computational docking simulations (e.g., AutoDock Vina) to identify steric or electronic mismatches .
    • Case Study : highlights similar triazine derivatives interacting with layered double hydroxide (LDH) nanosheets via sulfonate-LDH electrostatic interactions, suggesting pH-dependent binding variability .

Q. How does the substitution pattern on the triazine ring influence the photophysical properties of Tetrasodium [compound] in nanomaterial applications?

  • Key Findings :

  • Electron-withdrawing groups (e.g., sulfophenyl) enhance charge transfer efficiency, as seen in ’s BTBS compound, which exhibits tunable luminescence (530–620 nm) based on substituent geometry .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., replacing hydroxyethyl with methoxy groups) and compare fluorescence quantum yields using integrating sphere detectors.

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of Tetrasodium [compound] with environmental matrices?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict sulfonate-group interactions with metal ions (e.g., Al³⁺ in soil).
  • Molecular Dynamics (MD) : Simulate adsorption on clay surfaces (e.g., montmorillonite) using GROMACS, incorporating force fields for sulfonate and triazine .

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